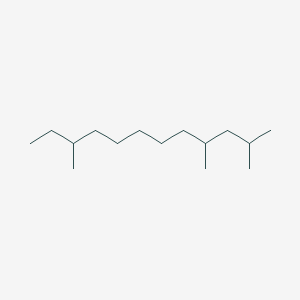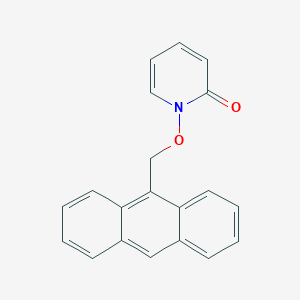
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridinone ring substituted with a 9-anthracenylmethoxy group, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- typically involves the reaction of 9-anthracenylmethanol with 2(1H)-pyridinone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring or the anthracenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones or anthracenyl derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- involves its interaction with specific molecular targets. The anthracenylmethoxy group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Anthracenecarboxaldehyde
- 9-Anthracenylmethanol
- 2(1H)-Pyridinone derivatives
Uniqueness
2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- is unique due to the combination of the pyridinone ring and the anthracenylmethoxy group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
220196-57-6 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1-(anthracen-9-ylmethoxy)pyridin-2-one |
InChI |
InChI=1S/C20H15NO2/c22-20-11-5-6-12-21(20)23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-13H,14H2 |
Clave InChI |
UHPKQTPOVMVEDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CON4C=CC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
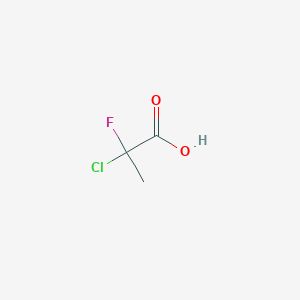
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
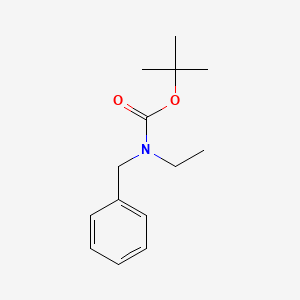
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)

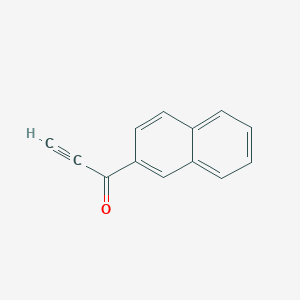
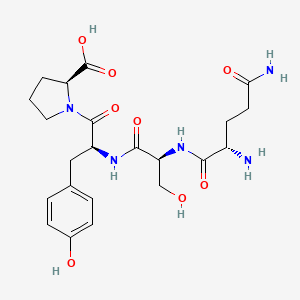
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)

